N-Formyl-L-methionyl-L-leucyl-L-leucine
CAS No.: 59881-00-4
Cat. No.: VC19565654
Molecular Formula: C18H33N3O5S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59881-00-4 |
---|---|
Molecular Formula | C18H33N3O5S |
Molecular Weight | 403.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C18H33N3O5S/c1-11(2)8-14(17(24)21-15(18(25)26)9-12(3)4)20-16(23)13(19-10-22)6-7-27-5/h10-15H,6-9H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t13-,14-,15-/m0/s1 |
Standard InChI Key | JIEPPWMHTXIHGQ-KKUMJFAQSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-Formyl-L-methionyl-L-leucyl-L-leucine has the molecular formula C₁₈H₃₃N₃O₅S and a molecular weight of 403.5 g/mol . Its IUPAC name is (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid, reflecting the L-configuration of all amino acid residues and the formyl modification at the methionine terminus . The compound’s structure comprises:
-
N-formyl-L-methionine: A sulfur-containing amino acid with a methylthio group.
-
L-leucine: A branched-chain aliphatic amino acid.
-
L-leucine: A repeat of the leucine residue, enhancing hydrophobicity.
Structural Flexibility and Conformational Challenges
The compound’s conformational flexibility complicates 3D structural determination. PubChem notes that conformer generation is disallowed due to excessive molecular flexibility, necessitating alternative analytical approaches such as solid-state NMR and X-ray crystallography . Comparative studies on similar tripeptides (e.g., N-formyl-Met-Leu-Phe) reveal that backbone folding at the leucine residue (φ = 67.7°, ψ = 49.1°) creates amphiphilic structures critical for biological activity . While direct data for N-formyl-L-methionyl-L-leucyl-L-leucine is limited, its structural homology suggests analogous folding patterns, with leucine side chains oriented to influence aggregation states in nonpolar solvents .
Synthesis and Purification
Synthetic Challenges
The incorporation of two leucine residues introduces steric hindrance during solid-phase peptide synthesis (SPPS), particularly during coupling steps. Methionine’s susceptibility to oxidation further necessitates inert atmosphere handling. Despite these challenges, optimized protocols yield milligram-to-gram quantities suitable for research applications .
Thermodynamic Properties
Heat Capacity and Entropy
Adiabatic vacuum calorimetry studies on analogous tripeptides (e.g., N-formyl-Met-Leu-Phe-OH) provide insights into thermodynamic behavior. Key findings include:
Temperature (K) | Heat Capacity (Cₚ, J·K⁻¹·mol⁻¹) |
---|---|
6 | 3.03 |
50 | 134.7 |
100 | 234.0 |
300 | 605.8 |
Table 1: Heat capacity of N-formyl-Met-Leu-Phe-OH, a structural analog .
For N-formyl-L-methionyl-L-leucyl-L-leucine, similar trends are expected, with heat capacity increasing monotonically from 3.03 J·K⁻¹·mol⁻¹ at 6 K to >600 J·K⁻¹·mol⁻¹ at 300 K . The absence of phase transitions below 350 K indicates remarkable thermal stability, advantageous for storage and experimental use.
Fractal Dimension and Structural Dynamics
Multifractal analysis of heat capacity data reveals a fractal dimension (D) of 2.3–2.5, suggesting a hybrid chain-layered topology . This configuration balances rigidity and flexibility, enabling both stable crystal packing and dynamic side-chain motions critical for receptor interactions.
Biological Activity and Mechanisms
Metabolic Implications
Recent studies link microbiota-derived N-formyl peptides to glucose homeostasis. In obese mice, FPR1 inhibition improved insulin sensitivity via glucagon-like peptide-1 (GLP-1) pathways . While N-formyl-L-methionyl-L-leucyl-L-leucine’s role in metabolism remains unexplored, its potential to modulate FPR signaling warrants investigation in metabolic disease models.
Applications and Future Directions
Research Tools
-
Structural Biology: The compound serves as a model for studying peptide folding and side-chain dynamics via solid-state NMR .
-
Receptor Studies: Its leucine-rich sequence aids in probing FPR ligand specificity and activation mechanisms.
Therapeutic Prospects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume